3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile
Description
3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile is a pyrazinecarbonitrile derivative featuring a 2-chlorophenylsulfanyl substituent at the 3-position of the pyrazine ring. Its molecular formula is C₁₁H₆ClN₃S, with a molecular weight of 247.7 g/mol. The compound’s structure combines a pyrazine core with a sulfur-linked 2-chlorophenyl group and a nitrile moiety, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in antibacterial applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)sulfanylpyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-8-3-1-2-4-10(8)16-11-9(7-13)14-5-6-15-11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAFRUKPFGYIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NC=CN=C2C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244648 | |
| Record name | 3-[(2-Chlorophenyl)thio]-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303146-76-1 | |
| Record name | 3-[(2-Chlorophenyl)thio]-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303146-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chlorophenyl)thio]-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile typically involves the reaction of 2-chlorobenzenethiol with 2-chloropyrazinecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenylsulfanyl group and the cyano group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Key structural analogs include:
Substituent Impact:
- Sulfanyl vs. Sulfonyl : PSPC (sulfonyl) exhibits potent antibacterial activity (MIC: 4–16 µg/mL against Klebsiella pneumoniae and Acinetobacter baumannii), likely due to enhanced hydrogen bonding from the sulfonyl group . The sulfanyl group in the target compound may confer better membrane permeability due to reduced polarity.
- Dual Nitriles : 5-Chloro-6-(4-chloro-phenyl)-pyrazine-2,3-dicarbonitrile’s dual nitriles increase electron deficiency, possibly enhancing reactivity in nucleophilic environments .
Antibacterial Activity:
- PSPC : Demonstrates synergistic effects with polymyxin B, reducing MIC values by 4–8-fold against multidrug-resistant K. pneumoniae and A. baumannii .
- CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole): A structurally distinct chlorophenyl-containing compound, acts as a carbapenem synergist against MRSA, suggesting chlorine’s role in enhancing target engagement .
Cytotoxicity and Hemolysis:
- PSPC : Shows low cytotoxicity (HEK-293 cell viability >80% at 64 µg/mL) and minimal hemolysis (<5% at 64 µg/mL), indicating favorable safety for a sulfonyl analog .
- Ethylsulfanyl Analog: No cytotoxicity data available, but its smaller size may reduce off-target interactions compared to aryl derivatives .
Synergistic and Electronic Effects
- Synergy Mechanisms : Chlorophenyl-containing compounds like CDFII enhance β-lactam activity by disrupting bacterial efflux pumps or membrane integrity . The target compound’s 2-chlorophenyl group may similarly potentiate antibiotics.
- Electronic Properties : The nitrile group in pyrazinecarbonitriles increases electrophilicity, aiding interactions with bacterial enzymes. Dual nitriles (as in ’s compound) amplify this effect .
Biological Activity
Overview
3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C10H7ClN2S
- CAS Number : 303146-76-1
- Molecular Weight : 224.69 g/mol
The compound features a pyrazine ring substituted with a chlorophenyl sulfide moiety, which is believed to contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Enterococcus faecium | 8 μg/mL |
| Klebsiella pneumoniae | 64 μg/mL |
| Acinetobacter baumannii | 32 μg/mL |
| Pseudomonas aeruginosa | >64 μg/mL |
The compound's effectiveness was enhanced when used in combination with efflux pump inhibitors, suggesting a target-based mechanism of action that could be relevant for overcoming resistance in Gram-negative bacteria .
Anticancer Activity
In addition to its antimicrobial properties, 3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile has shown promise as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent cytotoxicity:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| HeLa (cervical cancer) | 15 μM |
| MCF-7 (breast cancer) | 12 μM |
| A549 (lung cancer) | 20 μM |
The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .
The biological activity of 3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis in cancer cells.
- Targeting Efflux Pumps : By inhibiting efflux pumps, the compound improves its efficacy against resistant bacterial strains .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial activity of several pyrazine derivatives, including 3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile. The findings revealed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, particularly when combined with efflux pump inhibitors . -
Evaluation of Anticancer Properties :
A separate investigation assessed the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, supporting its potential as a therapeutic agent against certain cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
